4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the core phenyl and thiophene structures. The palmitoylcarbohydrazonoyl group is introduced through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methylbenzoate
Properties
CAS No. |
767313-99-5 |
---|---|
Molecular Formula |
C28H40N2O3S |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C28H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-27(31)30-29-23-24-18-20-25(21-19-24)33-28(32)26-16-15-22-34-26/h15-16,18-23H,2-14,17H2,1H3,(H,30,31)/b29-23+ |
InChI Key |
WKZIHSMXMNVJBT-BYNJWEBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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